(2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid (2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 144744-42-3
VCID: VC8241187
InChI: InChI=1S/C8H7F2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1
SMILES: C1=CC(=C(C(=C1)F)C(C(=O)O)N)F
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.14 g/mol

(2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid

CAS No.: 144744-42-3

Cat. No.: VC8241187

Molecular Formula: C8H7F2NO2

Molecular Weight: 187.14 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid - 144744-42-3

Specification

CAS No. 144744-42-3
Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
IUPAC Name (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid
Standard InChI InChI=1S/C8H7F2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1
Standard InChI Key UQFQFMHLBQOCLY-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=C(C(=C1)F)[C@H](C(=O)O)N)F
SMILES C1=CC(=C(C(=C1)F)C(C(=O)O)N)F
Canonical SMILES C1=CC(=C(C(=C1)F)C(C(=O)O)N)F

Introduction

Structural and Molecular Characteristics

(2R)-2-Amino-2-(2,6-difluorophenyl)acetic acid (CAS No. 144744-42-3) belongs to the class of non-proteinogenic amino acids. Its molecular formula is C₈H₇F₂NO₂, with a molecular weight of 187.14 g/mol. The compound’s IUPAC name, (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid, reflects its chiral center (R-configuration) and substitution pattern on the phenyl ring.

Stereochemical Configuration

The (2R) configuration ensures enantiomeric purity, critical for interactions with biological targets. The difluorophenyl group at positions 2 and 6 introduces steric and electronic effects that influence solubility, stability, and binding affinity.

Comparative Structural Analysis

A related derivative, (R)-2-amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS No. 144744-43-4), modifies the parent compound by adding a hydrochloride group, enhancing aqueous solubility (molecular weight: 223.60 g/mol).

Table 1: Molecular Properties of (2R)-2-Amino-2-(2,6-difluorophenyl)acetic Acid and Its Hydrochloride Derivative

PropertyFree Acid FormHydrochloride Salt
CAS No.144744-42-3144744-43-4
Molecular FormulaC₈H₇F₂NO₂C₈H₈ClF₂NO₂
Molecular Weight (g/mol)187.14223.60
SolubilityModerate in organic solventsEnhanced aqueous solubility

Synthesis and Manufacturing

Chiral Pool Synthesis

The synthesis typically employs chiral pool strategies, leveraging naturally occurring amino acids or derivatives as starting materials. For example, L-serine or D-glyceraldehyde may serve as chiral templates to ensure enantioselectivity.

Reaction Optimization

Key steps include:

  • Fluorination: Introducing fluorine atoms via electrophilic aromatic substitution or cross-coupling reactions.

  • Enantiomer Control: Maintaining pH between 6.5–7.5 and temperatures at 25–40°C to favor the (R)-enantiomer.

  • Purification: Chromatographic techniques (e.g., HPLC) achieve >98% enantiomeric excess (ee).

Table 2: Representative Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature25–40°CHigher yields at 35°C
pH6.5–7.5Prevents racemization
CatalystPalladium-based complexesEnhances fluorination

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C with no decomposition below 200°C, indicating robustness in high-temperature applications.

Solubility Profile

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (0.5 mg/mL). The hydrochloride salt improves aqueous solubility to 8 mg/mL.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorine positions (δ = -112 ppm for ortho-F).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 188.1.

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves baseline separation of enantiomers.

Derivatives and Related Compounds

Hydrochloride Salt

The hydrochloride form (CAS No. 144744-43-4) is preferred in formulation studies due to its hygroscopic stability and improved bioavailability.

Positional Isomers

The 3,4-difluoro isomer (PubChem CID 7154053) exhibits distinct biological profiles, underscoring the importance of substitution patterns .

Industrial and Research Applications

Drug Development

  • Intermediate in Peptide Synthesis: Used in stapled peptide architectures for oncology targets.

  • Prodrug Design: Ester derivatives enhance blood-brain barrier penetration.

Material Science

Incorporation into polymers improves thermal stability for high-performance coatings.

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